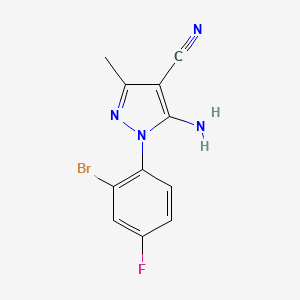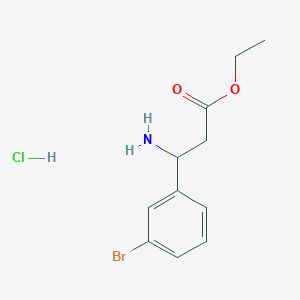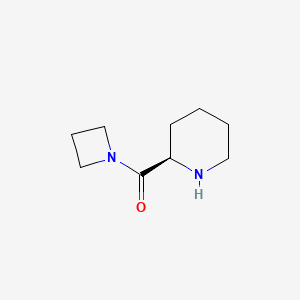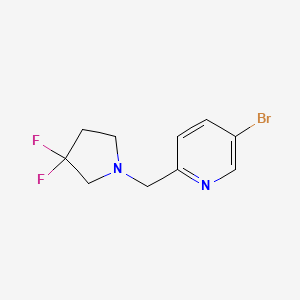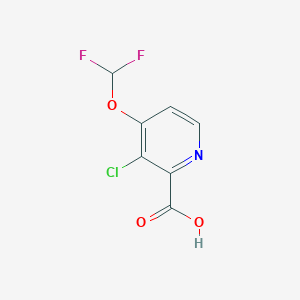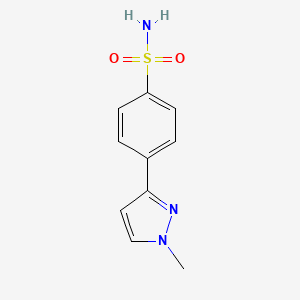
4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for “4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide” is not available, similar compounds are often synthesized through processes like Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of “4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide” would be based on the structures of its components. The 1-methyl-1H-pyrazol-3-yl group is a five-membered ring containing two nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .
Applications De Recherche Scientifique
Synthesis and Characterization
4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide and its derivatives have been synthesized and characterized in various studies. For instance, Çetin Bayrak (2021) synthesized derivatives of this compound using reactions of α, β-unsaturated aldehydes with phenylhydrazine hydrate and 4-sulfamoylphenylhydrazine hydrogen chloride, followed by aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Bayrak, 2021).
Potential Therapeutic Applications
Several studies have focused on the potential therapeutic applications of this compound:
- Ş. Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. They found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
- J. C. Borges et al. (2014) reported on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, used in antileishmania studies, highlighting the significance of molecular conformation in biological activity (Borges et al., 2014).
Cytotoxic and Anticancer Activities
H. Gul et al. (2016) conducted studies on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types, investigating their cytotoxic and carbonic anhydrase inhibitory effects. They identified compounds with high tumor selectivity and potential as novel anticancer agents (Gul et al., 2016).
Microwave-Assisted Synthesis and Bioevaluation
A study by H. Gul et al. (2017) on microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives highlighted their potential as lead compounds for further studies due to their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes (Gul et al., 2017).
Propriétés
IUPAC Name |
4-(1-methylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJCWGQJOPAHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



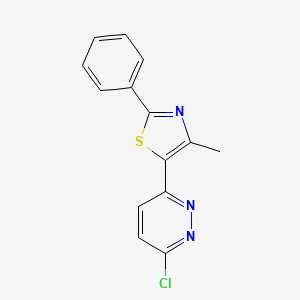

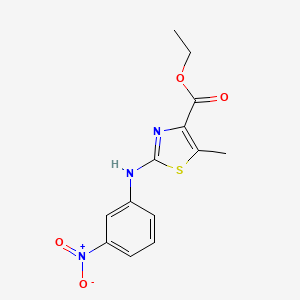
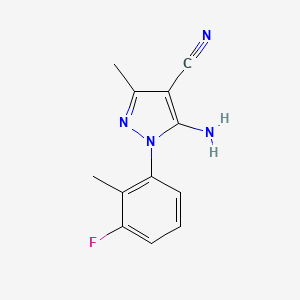
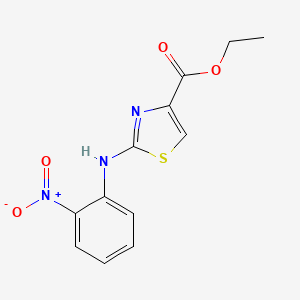
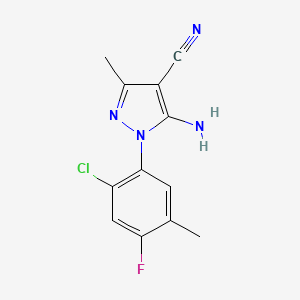


![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)
